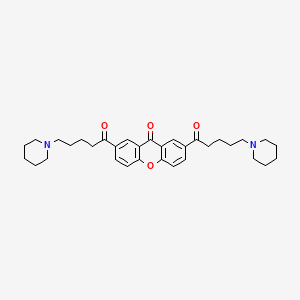![molecular formula C16H13ClO B8649592 10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carbonyl chloride](/img/structure/B8649592.png)
10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carbonyl chloride is an organic compound with a complex polycyclic structure. It is a derivative of dibenzo[a,d]cycloheptene, which is known for its applications in various chemical and pharmaceutical fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carbonyl chloride typically involves the chlorination of 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ol. This reaction is usually carried out using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents under anhydrous conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common practices.
Chemical Reactions Analysis
Types of Reactions
10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions include substituted dibenzo[a,d]cycloheptenes, ketones, and alcohols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carbonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the synthesis of pharmaceutical agents, particularly those targeting neurological disorders.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carbonyl chloride involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
- 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ol
- 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one
- 5-ethylidene-10,11-dihydro-5H-dibenzo[a,d]cycloheptene
Uniqueness
10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carbonyl chloride is unique due to its reactivity and versatility in chemical synthesis. Its ability to undergo various substitution reactions makes it a valuable intermediate in the production of complex organic molecules .
Properties
Molecular Formula |
C16H13ClO |
|---|---|
Molecular Weight |
256.72 g/mol |
IUPAC Name |
tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaene-2-carbonyl chloride |
InChI |
InChI=1S/C16H13ClO/c17-16(18)15-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)15/h1-8,15H,9-10H2 |
InChI Key |
GJYMAIMWYXLDMT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2C(C3=CC=CC=C31)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-4-[(2-methyl-1H-imidazol-5-yl)ethynyl]pyridine](/img/structure/B8649509.png)













